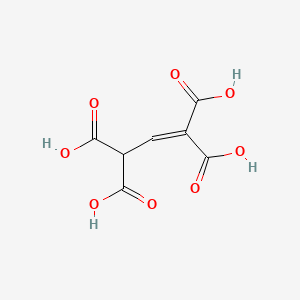

Prop-1-ene-1,1,3,3-tetracarboxylic acid

Description

Prop-1-ene-1,1,3,3-tetracarboxylic acid (CAS: 106914-64-1 for its tetraethyl ester derivative) is a polycarboxylic acid with four carboxyl (-COOH) groups attached to a propene backbone. Its molecular formula is C₆H₄O₈, though detailed structural and physicochemical data on the free acid remain scarce. It is primarily referenced in the context of its ester derivatives, such as the tetraethyl ester (C₁₈H₂₁O₈F₆Cl), which features a fluorinated and chlorinated substituent at the 2-position .

Properties

CAS No. |

4663-30-3 |

|---|---|

Molecular Formula |

C7H6O8 |

Molecular Weight |

218.12 g/mol |

IUPAC Name |

prop-1-ene-1,1,3,3-tetracarboxylic acid |

InChI |

InChI=1S/C7H6O8/c8-4(9)2(5(10)11)1-3(6(12)13)7(14)15/h1-2H,(H,8,9)(H,10,11)(H,12,13)(H,14,15) |

InChI Key |

OCBNBRDXHWXRRM-UHFFFAOYSA-N |

Canonical SMILES |

C(=C(C(=O)O)C(=O)O)C(C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Reaction Setup : 1-propene-1,1,3,3-tetracarbonitrile is refluxed in concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at 80–100°C for 12–24 hours.

- Workup : Neutralization with aqueous sodium hydroxide (NaOH) followed by crystallization yields the tetracarboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Reaction Time | 12–24 hours |

| Temperature | 80–100°C |

| Catalyst | H₂SO₄ or HCl |

Advantages : High atom economy and straightforward purification.

Limitations : Requires handling corrosive acids and elevated temperatures.

Diels-Alder Cycloaddition Followed by Oxidation

The Diels-Alder reaction between electron-deficient dienophiles (e.g., maleic anhydride) and conjugated dienes forms a six-membered adduct, which is subsequently oxidized.

Example Pathway:

- Diels-Alder Reaction :

- Diene: 1,3-butadiene derivatives.

- Dienophile: Maleic anhydride.

- Conditions: Solvent-free, 120–150°C, 6–8 hours.

- Oxidation : The adduct is treated with potassium permanganate (KMnO₄) or ozone (O₃) to convert ester/anhydride groups to carboxylic acids.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Cycloaddition | 120°C, 6 hours | 65% |

| Oxidation | KMnO₄, H₂O, 80°C, 4 hours | 75% |

Advantages : Stereochemical control and scalability.

Limitations : Multi-step process requiring strict anhydrous conditions.

Condensation of Dicarboxylic Acid Derivatives

Russian Chemical Reviews highlights condensation methods for tetracarboxylic acids. Malonic acid derivatives undergo Claisen-like condensations to form extended carbon chains with multiple carboxylic groups.

Procedure:

- Base-Catalyzed Condensation :

- Reactants: Two equivalents of malonic acid.

- Catalyst: Sodium ethoxide (NaOEt).

- Conditions: Reflux in ethanol, 48 hours.

- Acidification : Hydrochloric acid (HCl) is added to precipitate the product.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 50–60% |

| Reaction Time | 48 hours |

| Temperature | 78°C (ethanol reflux) |

Advantages : Uses readily available starting materials.

Limitations : Moderate yields due to side reactions.

Oxidation of Tetramethylpropene Derivatives

Controlled oxidation of tetramethyl-substituted alkenes introduces carboxylic acid groups. This method is effective for generating symmetrically substituted tetracarboxylic acids.

Procedure:

- Substrate : 1,1,3,3-tetramethylpropene.

- Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic or neutral media.

- Conditions : 60–80°C, 8–12 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 55–70% |

| Oxidizing Agent | KMnO₄ in H₂SO₄ |

| Temperature | 70°C |

Advantages : Single-step oxidation.

Limitations : Over-oxidation risks and poor regioselectivity.

Comparative Analysis of Methods

| Method | Yield (%) | Complexity | Cost | Scalability |

|---|---|---|---|---|

| Nitrile Hydrolysis | 70–85 | Low | Low | High |

| Diels-Alder + Oxidation | 65–75 | High | Medium | Moderate |

| Condensation | 50–60 | Medium | Low | Low |

| Alkene Oxidation | 55–70 | Medium | Medium | High |

Chemical Reactions Analysis

Types of Reactions

Prop-1-ene-1,1,3,3-tetracarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions where one or more carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, hydrogen, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome and efficiency of the reactions .

Major Products Formed

The major products formed from these reactions include various carboxylated derivatives, alcohols, and other functionalized organic compounds .

Scientific Research Applications

Prop-1-ene-1,1,3,3-tetracarboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound’s unique structure makes it a valuable tool in biochemical studies and drug development.

Industry: The compound is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of prop-1-ene-1,1,3,3-tetracarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Prop-1-ene-1,2,3-tricarboxylic Acid (trans-Aconitic Acid)

- Structure : Contains three carboxyl groups at positions 1, 2, and 3 of the propene backbone.

- Key Properties: Molecular formula: C₆H₆O₆; molecular weight: 174.11 g/mol . Melting point: 190°C; soluble in water and ethanol . Natural occurrence: Found in Echinodorus grandiflorus and involved in the tricarboxylic acid (TCA) cycle .

- Applications : Used as a chelating agent, in biodegradable polymers, and as a substrate for enzymatic studies (e.g., trans-aconitic acid 2-methyltransferase) .

- Safety : Classified as irritating (Xi) with risk code R36/37/38 (irritates eyes, respiratory system, and skin) .

Comparison :

- Acidity : The tetracarboxylic acid has four ionizable protons, likely resulting in higher acidity (lower pKa values) compared to trans-aconitic acid’s three protons.

- Synthesis : Trans-aconitic acid is derived from citric acid dehydration , while the tetracarboxylic analog may require more complex carboxylation or substitution steps .

Citric Acid (1,2,3-Propanetricarboxylic Acid)

- Structure : Three carboxyl groups and one hydroxyl group on a propane backbone.

- Key Properties :

- Comparison :

- Prop-1-ene-1,1,3,3-tetracarboxylic acid lacks the hydroxyl group, reducing its hydrogen-bonding capacity but increasing carboxyl density for ionic interactions.

Z- and E-Isomers of Prop-1-ene-tricarboxylic Acids

- Example: (Z)-Prop-1-ene-1,2,3-tricarboxylic acid (CAS: 585-84-2) is structurally similar but differs in stereochemistry. Hazards: Classified as harmful if swallowed (H302) .

- Comparison :

- The tetracarboxylic acid’s stereochemical configuration is undefined in literature, but additional carboxyl groups may reduce volatility and increase thermal stability.

Functional Derivatives (Insecticidal Compounds)

- Example: (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) (Compound 1) . Binding affinity: -8.7 kcal/mol (vs.

- Comparison :

- Unlike these hydroxylamine derivatives, this compound lacks nitrogen-based functional groups, limiting its bioactivity but favoring applications in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.